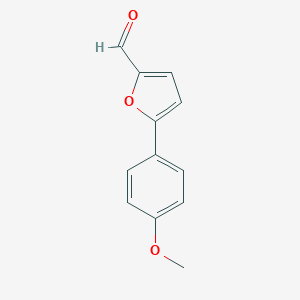
5-(4-Metoxifenil)furan-2-carbaldehído
Descripción general
Descripción
5-(4-Methoxyphenyl)furan-2-carbaldehyde, also known as 5-(4-Methoxyphenyl)furan-2-carbaldehyde, is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Methoxyphenyl)furan-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Methoxyphenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina
En el campo médico, este compuesto se ha explorado por sus potenciales efectos terapéuticos. Es un bloque de construcción en la síntesis de diversas moléculas bioactivas, particularmente en el desarrollo de nuevos agentes farmacológicos . Sus derivados están siendo estudiados por sus actividades inhibitorias de la ureasa, lo que podría conducir a tratamientos para enfermedades causadas por bacterias productoras de ureasa .
Ciencia de Materiales
5-(4-Metoxifenil)furan-2-carbaldehído: se utiliza en la ciencia de materiales como precursor para la síntesis de polímeros y pequeñas moléculas basados en furano. Estos materiales tienen aplicaciones en la creación de nuevos compuestos con propiedades mecánicas y térmicas específicas .
Síntesis Química
Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Se utiliza para construir moléculas complejas a través de diversas reacciones químicas, incluidos los procesos de condensación y ciclización. Su papel en la síntesis de furan chalconas, que han mostrado resultados prometedores como inhibidores de la ureasa, es un ejemplo notable .
Ciencia Ambiental
En la ciencia ambiental, los derivados de This compound se están estudiando por su capacidad para unirse a metales pesados y otros contaminantes. Esto podría conducir a nuevos métodos para la limpieza ambiental y el control de la contaminación .
Química Analítica
La estructura química única del compuesto lo hace útil en la química analítica como estándar para calibrar instrumentos y desarrollar nuevos métodos analíticos. Se puede utilizar para estudiar mecanismos de reacción y cinética .
Farmacología
Farmacológicamente, This compound es significativo por su papel en el descubrimiento de fármacos. Es un intermedio clave en la síntesis de varios compuestos farmacológicamente activos, incluidos aquellos con potenciales actividades antiinflamatorias y anticancerígenas .
Bioquímica
En bioquímica, este compuesto se utiliza para estudiar las interacciones e inhibición de las enzimas. Sus derivados son importantes para comprender las vías bioquímicas implicadas en los estados de enfermedad y podrían conducir al desarrollo de nuevos ensayos bioquímicos .
Agricultura
La investigación agrícola implica el uso de This compound en la síntesis de agroquímicos. Se está investigando su posible uso en el desarrollo de nuevos pesticidas y herbicidas que sean más respetuosos con el medio ambiente y efectivos .
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements indicate that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312+P330) .
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUGGGXLKGQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374875 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34070-33-2 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methoxyphenyl)-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone in understanding its biological activity?
A: The X-ray crystallography study revealed that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone (compound 8 in the study) adopts a Z conformation about the N1-C12 bond. [] This conformation is stabilized by an intramolecular N2-H…O2 hydrogen bond. Understanding the molecule's preferred conformation in its solid state provides valuable insights for researchers exploring its interactions with biological targets. This information could be crucial for further developing this compound as a potential drug candidate.
Q2: How does the antitumor activity of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone compare to other compounds in the study?
A: The research indicates that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone demonstrated significant antitumor activity, particularly against the LNCaP prostate cancer cell line with an IC50 of 13.31 μM. [] While other compounds in the study, like 5-nitro-furan-2-carbaldehyde thiosemicarbazone (compound 5), showed broader activity against various cancer cell lines, compound 8’s specific potency against LNCaP cells suggests a potential targeted therapeutic application for prostate cancer. Further research is needed to elucidate the mechanism of action and assess its efficacy in vivo.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
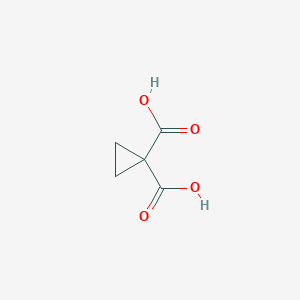
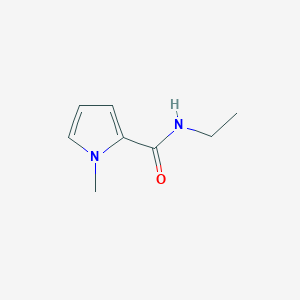
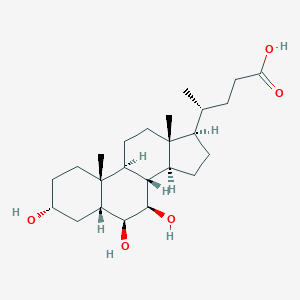
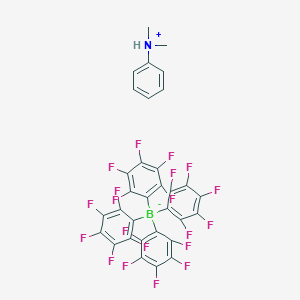
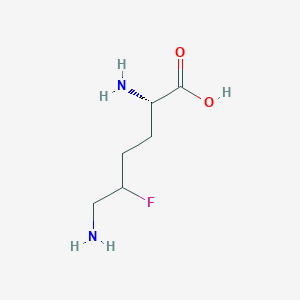

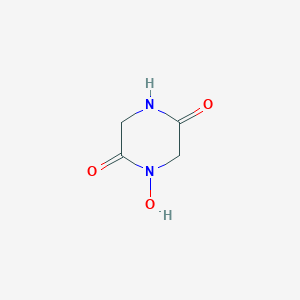

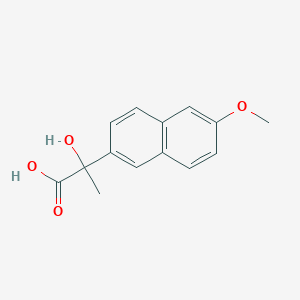
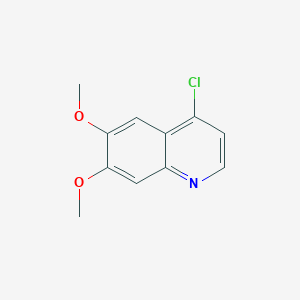

![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
